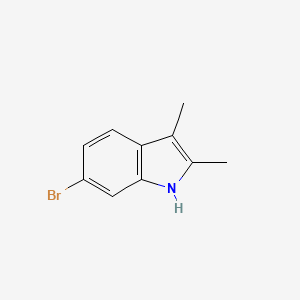

6-bromo-2,3-dimethyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-bromo-2,3-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10BrN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, which is a characteristic structure of indoles . The molecule has a molecular weight of 224.0971 .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, it has been reported to undergo palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .科学的研究の応用

Synthesis and Functionalization

Palladium-Catalyzed Reactions

The synthesis and functionalization of indoles, including those similar to "6-bromo-2,3-dimethyl-1H-indole," have been significantly advanced through palladium-catalyzed reactions. These methods offer a versatile approach to creating complex molecules, applicable in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals (Cacchi & Fabrizi, 2005).

Antimicrobial and Antimalarial Activities

Natural and Semisynthetic Compounds

Research on the Jamaican sponge Smenospongia aurea has led to the isolation of several indole alkaloids, including derivatives that exhibit significant antimalarial and antimycobacterial activity. This highlights the potential of indole derivatives in developing new anti-infective agents (Hu et al., 2002).

Structural and Molecular Studies

Hirshfeld Surface Analysis

A study on the crystal structure of a compound similar to "this compound" utilized Hirshfeld surface analysis to investigate intermolecular interactions, offering insights into the molecular structure and stability of indole derivatives (Barakat et al., 2017).

Chemical Reactivity and Applications

Bromination Techniques

Research into the bromination of dimethyl 1-substituted indole-2,3-dicarboxylates has shown the selective production of bromoindole derivatives, demonstrating the chemical reactivity and functionalization potential of indole compounds (Miki et al., 2006).

Computational and Theoretical Studies

DFT and QTAIM Analysis

Indole derivatives have been studied using density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM), providing detailed insights into their molecular properties, stability, and reactivity. Such studies are crucial for understanding the fundamental aspects of indole chemistry and its applications in various fields (Tariq et al., 2020).

作用機序

Target of Action

It is known that indole derivatives, in general, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Safety and Hazards

While specific safety and hazard information for 6-bromo-2,3-dimethyl-1H-indole was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar chemical compounds . Personal protective equipment should be used and adequate ventilation should be ensured .

将来の方向性

Indole derivatives, including 6-bromo-2,3-dimethyl-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .

生化学分析

Biochemical Properties

6-Bromo-2,3-dimethyl-1H-indole, like other indole derivatives, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific biochemical context . For example, some indole derivatives have been found to inhibit certain enzymes, while others can activate them .

Cellular Effects

This compound can have a variety of effects on cells and cellular processes. For instance, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can depend on the concentration of the compound, the type of cell, and other factors .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, low doses may have minimal effects, while high doses could cause toxic or adverse effects .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through specific transporters or binding proteins . It may also affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. For example, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

6-bromo-2,3-dimethyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJGUODGBLAUOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC(=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4660-09-7 |

Source

|

| Record name | 6-bromo-2,3-dimethyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2974139.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2974140.png)

![ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate](/img/structure/B2974148.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2974151.png)